Levonorgestrel butyrate

Description

Historical Context of Levonorgestrel (B1675169) Butyrate (B1204436) Development

The investigation into levonorgestrel butyrate (LNG-B), also known by its developmental code name HRP-002, began as a collaborative effort. wikipedia.org The World Health Organization (WHO) and the Contraceptive Development Branch (CDB) of the National Institute of Child Health and Human Development (NICHD) initiated the development of LNG-B as a potential long-acting injectable contraceptive. wikipedia.org The compound was first detailed in scientific literature by the WHO in 1983. wikipedia.org

The primary goal of this research, which started in the 1980s, was to create an effective, long-acting contraceptive for women. wikipedia.orgnih.gov Throughout its development, researchers explored its potential in various formulations. Studies investigated its use as a standalone injectable contraceptive and also tested it in combination with estradiol (B170435) hexahydrobenzoate, though this combined formulation was never brought to market. wikipedia.org Research has also been conducted on its potential use in combination with testosterone (B1683101) buciclate as an injectable contraceptive for men. wikipedia.org

Despite reaching or surpassing phase III clinical development, this compound has not been marketed. wikipedia.org A key challenge identified with early formulations was undesirable stability, which could reduce contraceptive activity and complicate large-scale manufacturing. nih.gov In response to these issues, the NICHD later developed an injectable pharmaceutical formulation of LNG-B designed to improve stability. nih.gov

Prodrug Concept and Chemical Relationship to Levonorgestrel

This compound is a prodrug of levonorgestrel, a widely used synthetic progestin. wikipedia.orgnih.gov A prodrug is a compound that is administered in an inactive or less active form and is then converted to its active form in the body through metabolic processes. ashp.org

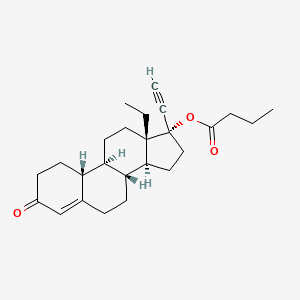

Chemically, this compound is the C17β butanoate ester of levonorgestrel. wikipedia.org This means a butyrate group is attached to the levonorgestrel molecule at the 17-beta position. After administration, the ester bond is hydrolyzed, or cleaved, by enzymes in the body. nih.gov This process releases the parent compound, levonorgestrel, which is the active hormone that exerts the contraceptive effect by binding to progesterone (B1679170) receptors. nih.govnih.gov The addition of the butanoate ester modifies the physicochemical properties of the parent drug, allowing for its formulation as a long-acting injectable.

Research Data Tables

Table 1: Compound Development Timeline

| Year | Milestone | Organization(s) | Reference |

| 1980s | Development as a long-acting injectable contraceptive begins. | WHO, NICHD | wikipedia.orgnih.gov |

| 1983 | First described in scientific literature. | WHO | wikipedia.org |

| Post-1983 | Undergoes investigation for clinical use, reaching Phase III trials. | WHO, NICHD | wikipedia.org |

| 2022 | NICHD reports development of a new formulation to improve stability. | NICHD | nih.gov |

Table 2: Chemical Compound Properties

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | [(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] butanoate | C₂₅H₃₄O₃ | 382.54 | 86679-33-6 |

| Levonorgestrel | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C₂₁H₂₈O₂ | 312.45 | 797-63-7 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-4-7-23(27)28-25(6-3)15-13-22-21-10-8-17-16-18(26)9-11-19(17)20(21)12-14-24(22,25)5-2/h3,16,19-22H,4-5,7-15H2,1-2H3/t19-,20+,21+,22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKLGCALNRZIDS-AYEDEZQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166916 | |

| Record name | (17alpha)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86679-33-6 | |

| Record name | (17α)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86679-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonorgestrel butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086679336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ethyl-17α-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVONORGESTREL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L929CBB126 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Research

Synthetic Pathways for Levonorgestrel (B1675169) Butyrate (B1204436)

The primary synthetic route to levonorgestrel butyrate involves the esterification of its parent compound, levonorgestrel. The efficiency of this conversion is a key focus of synthetic chemistry research.

A notable one-step synthesis method has been developed for preparing various aliphatic and arylcarboxylic esters of levonorgestrel, including the butyrate ester. nih.gov This method utilizes trifluoroacetic anhydride (B1165640) to facilitate the esterification, achieving near-quantitative yields. nih.gov The synthesis of the precursor, levonorgestrel itself, has also been a subject of improvement, with processes developed to enhance purity and yield by refining the hydrolysis and purification steps of key intermediates. google.comgoogle.com

| Synthetic Pathway Step | Description | Key Reagents | Reference |

| Esterification | A one-step process to form the butanoate ester from the parent steroid. | Levonorgestrel, Trifluoroacetic anhydride, Butyric acid (implied) | nih.gov |

Chemical Modification Strategies for Enhanced Stability and Characteristics

A significant challenge in the development of this compound, particularly for long-acting injectable formulations, has been its physical instability. Research has focused on both formulation-based solutions and improved manufacturing processes to address these issues.

Conventional formulations of this compound have demonstrated significant stability problems. nih.gov The primary issue identified is the tendency of the crystalline drug particles to aggregate in aqueous suspensions over time. nih.gov This aggregation leads to a loss of product stability, affects the reproducibility of clinical batches, and can reduce the contraceptive activity of the compound. nih.govnih.gov Overcoming this physical instability has been a critical step toward creating a viable, long-acting injectable product. google.comgoogle.com

To counter the stability issues, research has led to improved formulation compositions and manufacturing techniques. An improved long-acting injectable depot suspension has been developed that overcomes the aggregation and physical instability seen in previous products. google.comgoogle.com

These improvements involve:

Addition of Stabilizing Agents : A newer formulation includes several excipients to maintain a stable suspension of the micronized drug particles. nih.gov

Particle Size Control : The duration of action of the injectable formulation has been improved by increasing the median particle size of the this compound drug substance. google.com Manufacturing processes now include methods like sterile filtration and recrystallization followed by aseptic micronization, or non-sterile milling followed by sterilization, to achieve a consistent and desired particle size distribution. google.comgoogle.com

Efficient Production : A unique manufacturing process has also been developed that streamlines production. nih.gov

Components of an Improved this compound (LB) Formulation nih.gov

| Component | Function/Type |

|---|---|

| Micronized this compound | Active Pharmaceutical Ingredient |

| Super refined polysorbate 80 (Tween® 80) | Stabilizing Agent / Surfactant |

| Spray dried sorbitan (B8754009) monopalmitate (Span® 40) | Stabilizing Agent / Surfactant |

| Sodium carboxymethylcellulose | Suspending Agent |

| Sodium phosphate (B84403) dibasic anhydrous | Buffering Agent |

| Sodium phosphate monobasic dihydrate | Buffering Agent |

Synthesis of Related Levonorgestrel Derivatives and Analogues

The exploration of levonorgestrel's chemical structure has led to the synthesis of various derivatives and analogues aimed at modifying its physicochemical and biological properties.

A general and efficient one-step method using trifluoroacetic anhydride allows for the synthesis of a wide range of levonorgestrel esters, including aliphatic, alicyclic, and arylcarboxylic esters. nih.gov This provides a versatile platform for creating a library of prodrugs with potentially different release characteristics. nih.gov

For analytical purposes, levonorgestrel has been derivatized to enhance its detection in sensitive assays. One such method involves reacting levonorgestrel with hydroxylamine (B1172632) to form a levonorgestrel-oxime derivative, which significantly enhances ionization for mass spectrometry by more than tenfold. omicsonline.orgomicsonline.org

Research into related steroid structures has also yielded novel compounds. A structure-activity relationship study identified a levonorgestrel-phenoxyacetic acid ester analog with prolonged anti-ovulatory properties in murine models. researchgate.net Furthermore, synthetic work on the broader class of 19-nortestosterone compounds, to which levonorgestrel belongs, has produced analogues such as 17α-chloro-19-nortestosterone. frontiersin.org

| Derivative/Analogue | Type of Modification | Purpose/Outcome | Reference |

| Aliphatic/Arylcarboxylic Esters | Esterification at C17-OH | Creation of various prodrugs | nih.gov |

| Levonorgestrel-oxime | Derivatization of C3-ketone with hydroxylamine | Enhanced ionization for analytical detection | omicsonline.orgomicsonline.org |

| Levonorgestrel-phenoxyacetic acid ester | Esterification at C17-OH | Longer anti-ovulatory properties in research models | researchgate.net |

| 17α-chloro-19-nortestosterone | Halogenation at C17-α | Synthesis of a related steroid analogue | frontiersin.org |

Pharmacodynamic Mechanisms and Cellular Interactions

Levonorgestrel (B1675169) Butyrate (B1204436) as a Prodrug: Ester Hydrolysis and Active Moiety Generation

Levonorgestrel butyrate is a synthetic steroidal progestin that functions as a prodrug for its active metabolite, levonorgestrel. As a prodrug, this compound is pharmacologically inactive until it undergoes metabolic transformation within the body. The activation process involves the hydrolysis of its C17β butanoate ester. This chemical reaction cleaves the butyrate group from the steroid backbone, releasing the pharmacologically active compound, levonorgestrel, into the systemic circulation. This mechanism allows for a more sustained release and prolonged action of levonorgestrel compared to direct administration of the active molecule itself.

| Attribute | Description |

| Compound | This compound |

| Classification | Prodrug; Progestogen Ester |

| Active Moiety | Levonorgestrel |

| Activation Mechanism | Ester Hydrolysis |

Molecular and Cellular Mechanisms of Levonorgestrel (Active Metabolite) Action

Once converted to its active form, levonorgestrel exerts its effects through a variety of molecular and cellular pathways, primarily by mimicking the actions of the natural hormone progesterone (B1679170).

Levonorgestrel is a potent agonist of the progesterone receptor (PR) wikipedia.org. Its synthetic structure allows it to bind to and activate these receptors effectively. The relative binding affinity of levonorgestrel is significantly high for progesterone receptors, while it shows lower affinity for androgen receptors and minimal affinity for estrogen, glucocorticoid, and mineralocorticoid receptors .

Upon binding to the progesterone receptor, the levonorgestrel-receptor complex initiates a cascade of downstream cellular events analogous to those triggered by progesterone. This activation modulates gene transcription in target tissues, leading to its progestogenic effects wikipedia.orgnih.gov. A key downstream effect of this receptor agonism is the suppression of gonadotropin secretion from the pituitary gland wikipedia.orgdrugbank.com.

Levonorgestrel exerts significant regulatory control over the Hypothalamic-Pituitary-Ovarian (HPO) axis, which is the central system governing the menstrual cycle. This regulation is achieved primarily through a negative feedback mechanism on the hypothalamus and pituitary gland nih.govresearchgate.net.

A primary mechanism of action for levonorgestrel is its ability to inhibit or delay ovulation tandfonline.comnih.gov. It achieves this by binding to receptors in the hypothalamus, which slows the release of gonadotropin-releasing hormone (GnRH) drugbank.comnih.govnih.gov. This reduction in GnRH pulses leads to the suppression of gonadotropin secretion from the pituitary gland, specifically blunting the mid-cycle surge of luteinizing hormone (LH) drugbank.comnih.govnih.gov. The LH surge is the critical trigger for the final maturation and rupture of the ovarian follicle to release an egg drugbank.comnih.gov. By preventing or postponing this surge, levonorgestrel effectively disrupts the ovulatory process nih.govresearchgate.netnih.gov. The timing of administration is crucial; the compound is most effective at inhibiting ovulation when given before the LH surge has begun nih.govnih.gov.

Levonorgestrel can interfere with the normal development and maturation of ovarian follicles nih.gov. By suppressing the secretion of both follicle-stimulating hormone (FSH) and LH, levonorgestrel can hinder the growth of the dominant follicle wikipedia.orgnih.gov. Studies have shown that administration during the follicular phase can disrupt the ovulatory process, sometimes leading to the formation of follicular cysts or the luteinization of unruptured follicles researchgate.netufba.br. The impact is dependent on the stage of follicular development at the time of exposure; for instance, it can disrupt the ovulatory process in a high percentage of cycles when the dominant follicle is between 12 and 17 mm in diameter nih.govresearchgate.net.

| HPO Axis Level | Effect of Levonorgestrel | Consequence |

| Hypothalamus | Reduces pulsatile release of GnRH drugbank.comnih.gov | Decreased pituitary stimulation |

| Pituitary Gland | Blunts the pre-ovulatory LH surge and suppresses FSH wikipedia.orgdrugbank.comnih.gov | Prevents signal for ovulation |

| Ovary | Inhibits follicular rupture and maturation nih.govufba.brresearchgate.net | Ovulation is delayed or prevented |

In addition to its central effects on the HPO axis, levonorgestrel also induces significant local changes within the female reproductive tract.

Cervical Mucus: Levonorgestrel increases the viscosity and thickness of the cervical mucus wikipedia.orgdrugbank.comnih.govnih.govclevelandclinic.org. This altered consistency creates a physical barrier that impedes sperm migration and motility, making it more difficult for sperm to enter the uterus and reach the egg nih.govclevelandclinic.orgnih.gov.

Endometrium: Levonorgestrel has profound effects on the endometrium, the lining of the uterus. It induces endometrial atrophy, characterized by a reduction in the number and size of endometrial glands nih.gov. It also promotes extensive decidualization of the stroma, a transformation of the endometrial stromal cells nih.gov. These changes create an environment that is not receptive to the implantation of a fertilized egg drugbank.comnih.gov. However, research indicates that the standard regimen used for emergency contraception has not been shown to significantly affect endometrial receptivity markers or prevent implantation once ovulation has occurred tandfonline.comnih.govnih.govoup.com. The primary contraceptive effect remains the inhibition of ovulation nih.gov.

Effects on Reproductive Tract Physiology

Alteration of Cervical Mucus Properties and Sperm Transport Dynamics

Levonorgestrel's contraceptive effect is significantly attributed to its ability to alter cervical mucus, thereby impeding sperm transport. By thickening the cervical mucus, levonorgestrel creates a physical barrier that is difficult for sperm to penetrate. patsnap.com This action reduces the likelihood of sperm reaching the uterus and fallopian tubes, thus preventing fertilization. patsnap.comwebmd.com

Studies have demonstrated a rapid onset of this effect. Following the insertion of a levonorgestrel-releasing intrauterine system (LNG-IUS), significant changes in cervical mucus quality and sperm penetrability are observed. nih.gov One study showed that on the first day after insertion, a majority of participants exhibited poor cervical mucus quality and reduced sperm penetration. By day five, all participants demonstrated these effects. nih.gov

In vitro studies further confirm these findings. Mid-cycle cervical mucus from LNG-IUS users is of poor quality and effectively prevents endocervical sperm transport. nih.gov Comparative analysis between LNG-IUS users and hormone-free controls revealed a significant difference in cervical mucus scores, with only 14% of LNG-IUS users having a score indicating mucus favorable to sperm penetration, compared to 69% of controls. nih.gov Furthermore, sperm penetration tests showed no sperm penetration for LNG-IUS users, a stark contrast to the control group. nih.gov

| Parameter | LNG-IUS Users | Control Group | P-value |

|---|---|---|---|

| Cervical Mucus Analysis (CMA) Score ≥10 | 14% | 69% | p=0.004 |

| Simplified Slide Test (SST) - Sperm Penetration | 0% | 64.3% | p<0.001 |

| Sperm Cervical Mucus Penetration Test (SCMPT) - 2 hours | 0% | 85% | p<0.001 |

| Sperm Cervical Mucus Penetration Test (SCMPT) - 6 hours | 0% | 79% | p<0.001 |

Endometrial Morphological Changes and Cellular Responses

Levonorgestrel induces significant morphological and functional changes in the endometrium. oup.commanchester.ac.ukoup.com A primary effect is the suppression of endometrial proliferation, leading to glandular atrophy and extensive decidualization of the stroma. oup.commanchester.ac.ukoup.comresearchgate.net These changes are consistent with a progesterone-mediated transformation, creating an endometrial environment that is unreceptive to implantation. patsnap.comoup.com

The decidualization process involves the transformation of stromal cells and is associated with an infiltrate of leukocytes, including CD56+ large granular lymphocytes and CD68+ macrophages. oup.commanchester.ac.uknih.gov Studies have shown that long-term intrauterine delivery of levonorgestrel results in these altered morphological and functional features for at least up to 12 months. oup.commanchester.ac.uknih.gov

Furthermore, levonorgestrel influences the expression of various cellular markers within the endometrium. Repeated oral administration has been shown to decrease the immunoreactivity of both progesterone receptor (PR)-A and PR-B in the glandular epithelium. nih.govoup.comresearchgate.net In contrast, the same treatment increased the stromal immunoreactivity and mRNA expression of leukaemia inhibitory factor (LIF). nih.govoup.comresearchgate.net However, it's noteworthy that standard emergency contraception doses of levonorgestrel administered orally or vaginally have been found to cause only minor or no alterations in several markers of endometrial receptivity. nih.govoup.comoup.comki.se

| Endometrial Marker | Cell Type | Effect | P-value |

|---|---|---|---|

| Progesterone Receptor (PR)-A | Glandular Epithelium | Decreased Immunoreactivity | p=0.03 |

| Progesterone Receptor (PR)-B | Glandular Epithelium | Decreased Immunoreactivity | p=0.02 |

| Leukaemia Inhibitory Factor (LIF) | Stroma | Increased Immunoreactivity | p<0.001 |

| Leukaemia Inhibitory Factor (LIF) | Stroma | Increased mRNA Expression | p=0.03 |

Inhibition of Sperm Capacitation and Survival

The direct effects of levonorgestrel on sperm capacitation and survival have been investigated in several in vitro studies, with results suggesting a limited role in its contraceptive efficacy at typical physiological concentrations.

Research has shown that levonorgestrel does not significantly affect the expression of specific alpha-d-mannose (B13086) binding sites on spermatozoa, which is a marker of capacitation. nih.govresearchgate.net In studies where capacitated spermatozoa were exposed to various concentrations of levonorgestrel, there were no significant differences in these binding sites compared to control groups. nih.gov

Regarding the acrosome reaction, a crucial step for fertilization, levonorgestrel's effect appears to be dose- and time-dependent. At higher concentrations (200-800 ng/mL), levonorgestrel has been shown to induce a dose-dependent increase in the acrosome reaction rate after 30 minutes of exposure, though this effect was less potent than that induced by follicular fluid. nih.gov However, other studies have found that levonorgestrel has no effect on the acrosome reaction, particularly at concentrations more reflective of those found after emergency contraceptive use. nih.gov

Levonorgestrel's impact on sperm motility has also been explored. At a high concentration (100 ng/mL), it has been shown to decrease the curvilinear velocity, straight-line velocity, average path velocity, and linearity of spermatozoa. nih.gov This same concentration also marginally decreased the zona binding capacity of the sperm. nih.gov

| Sperm Function Parameter | Levonorgestrel Concentration | Observed Effect |

|---|---|---|

| Sperm Capacitation (alpha-d-mannose binding) | 1, 10, 100 ng/mL | No significant difference |

| Acrosome Reaction | 200, 400, 800 ng/mL (after 30 min) | Dose-dependent increase |

| 1, 10, 100 ng/mL | No effect | |

| Sperm Motility | 1, 10 ng/mL | No significant effect |

| 100 ng/mL | Decreased velocity and linearity | |

| Zona Binding Capacity | 100 ng/mL | Marginal decrease |

In Vitro Cellular Studies on Levonorgestrel Action

Influence on Granulosa Cell Function and Hormone Production

In vitro studies on rat granulosa cells have indicated that levonorgestrel can directly impact ovarian function. It has been shown to inhibit follicle-stimulating hormone (FSH)-induced 17β-estradiol (E2) production. This inhibitory effect is associated with a reduction in aromatase gene expression, the enzyme responsible for converting androgens to estrogens.

Modulation of Luteal Cell Progesterone Secretion

Studies using collagenase-dispersed luteal cells from pregnant rats have demonstrated that levonorgestrel can inhibit progesterone production. While lower concentrations (0.1-10 µM) had no effect on basal progesterone production, a high concentration (100 µM) was inhibitory. nih.gov

Importantly, a dose of 10 µM levonorgestrel was found to suppress the stimulation of progesterone secretion induced by luteinizing hormone (LH), dibutyryl-cAMP, and pregnenolone. nih.gov This suggests that the mechanism of action involves a post-cAMP site and may interfere with the activity of 3β-hydroxysteroid dehydrogenase, the enzyme that catalyzes the final step in progesterone biosynthesis. nih.gov These findings support the concept of an autocrine control mechanism where progestins can exert a negative feedback regulation on their own biosynthesis in luteal cells. nih.gov

Cellular Signaling Pathway Modulation (e.g., Calcium Entry, Protein Kinase C, Cyclic AMP)

Levonorgestrel has been shown to exert effects on cellular signaling pathways, particularly in vascular tissue. Studies on isolated rabbit jugular veins have demonstrated that levonorgestrel induces endothelium-independent relaxation. nih.gov This vasorelaxant effect is mediated through the inhibition of calcium (Ca²⁺) entry and the inhibition of protein kinase C (PKC) activation. nih.gov

Levonorgestrel was found to inhibit contractions caused by high potassium solutions and phorbol (B1677699) myristate acetate (B1210297) (PMA), a PKC activator, in both the presence and absence of extracellular calcium. nih.gov It also depressed contractions evoked by Ca²⁺ and reduced the influx of ⁴⁵Ca²⁺ in depolarized veins. nih.gov

Furthermore, the cyclic adenosine (B11128) monophosphate (cAMP) effector pathway plays a role in the actions of levonorgestrel. nih.gov Levonorgestrel was observed to increase levels of cAMP and inhibit PMA-induced activation of PKC in veins. nih.gov The relaxant effects of levonorgestrel were enhanced by a selective cAMP phosphodiesterase inhibitor, suggesting that the cAMP pathway contributes to the levonorgestrel-induced relaxation, possibly by depressing Ca²⁺ entry. nih.gov

Pharmacokinetics and Metabolic Fate Research

Absorption and Systemic Circulation of Levonorgestrel (B1675169) Butyrate (B1204436) and Levonorgestrel

Levonorgestrel butyrate (LB) is a synthetic, steroidal progestin and a prodrug of levonorgestrel (LNG). cancer.govwikipedia.orgnih.gov Developed as a long-acting injectable contraceptive, LB is the C17β butanoate ester of levonorgestrel. wikipedia.org Following administration, it undergoes hydrolysis to release the active compound, levonorgestrel. cancer.govnih.gov

Levonorgestrel itself is rapidly and completely absorbed after oral administration, with a bioavailability of approximately 95% (ranging from 85% to 100%). wikipedia.org Studies indicate that it does not undergo significant first-pass metabolism. nih.gov The time to reach maximum plasma concentration (Tmax) is typically around 1.6 to 1.7 hours. nih.govfda.gov

Once in systemic circulation, levonorgestrel is extensively bound to plasma proteins, with approximately 97.5% to 99% being bound. nih.govfda.govdrugbank.com It primarily binds to sex hormone-binding globulin (SHBG) and, to a lesser extent, to serum albumin. wikipedia.orgnih.govdrugbank.com The apparent volume of distribution is approximately 1.8 L/kg, indicating extensive tissue distribution. nih.govfda.govdrugs.com

Pharmacokinetic Parameters of Oral Levonorgestrel

| Parameter | Value |

| Bioavailability | ~95% (85-100%) wikipedia.org |

| Time to Cmax (Tmax) | 1.6 ± 0.7 hours nih.gov |

| Protein Binding | 97.5-99% nih.govdrugbank.com |

| Primarily to SHBG, lesser extent to albumin nih.govdrugbank.com | |

| Apparent Volume of Distribution (Vd) | ~1.8 L/kg nih.govfda.govdrugs.com |

| Elimination Half-life (t½) | 24.4 ± 5.3 hours to 32 hours wikipedia.orgnih.gov |

Prodrug Biotransformation: Hydrolysis and Release Kinetics of Levonorgestrel

This compound functions as a prodrug, delivering levonorgestrel to the bloodstream following the hydrolysis of its ester bond. cancer.govnih.gov This biotransformation is a key aspect of its design as a long-acting contraceptive. The butanoate ester slows the release and prolongs the half-life of the drug. nih.gov The formulation of this compound as an aqueous suspension for intramuscular injection is designed to provide a sustained release of the active compound over an extended period. nih.gov

The release kinetics of levonorgestrel from the butyrate ester are intended to maintain therapeutic concentrations for several months. Research has explored various doses to achieve different durations of action, with the goal of developing a formulation that could be effective for up to six months. nih.gov

Metabolic Pathways of Levonorgestrel

The metabolism of levonorgestrel is extensive and occurs primarily in the liver. wikipedia.orgnih.gov The metabolic processes involve reduction, hydroxylation, and conjugation. wikipedia.orgnih.gov

After absorption, levonorgestrel undergoes conjugation. drugbank.come-lactancia.org At the 17β-hydroxyl group, it forms sulfate (B86663) conjugates and, to a lesser extent, glucuronide conjugates. nih.govfda.gove-lactancia.org These conjugated metabolites are more water-soluble, which facilitates their excretion. nih.gov In plasma, a significant amount of sulfate conjugates are present. drugbank.come-lactancia.org The metabolites of levonorgestrel are primarily excreted in the urine as glucuronide conjugates, while in feces, they are also predominantly in the form of glucuronide conjugates. nih.govdrugbank.comnih.gov

Hydroxylation is a key phase I metabolic pathway for levonorgestrel. nih.gov One of the identified pathways is 16β-hydroxylation, leading to the formation of 16β-hydroxylevonorgestrel. nih.govdrugbank.comnih.gov Other hydroxylated metabolites, such as 2α-hydroxylevonorgestrel, have also been identified. nih.govcngb.org Oxidation also occurs at the C2α and C16β positions. wikipedia.org

The oxidative metabolism of levonorgestrel is catalyzed by cytochrome P450 (CYP) enzymes in the liver. fda.gov Specifically, CYP3A4 and CYP3A5 have been identified as being involved in this process. drugbank.comnih.govresearchgate.net Drugs that induce or inhibit these enzymes can potentially alter the metabolism and effectiveness of levonorgestrel. wikipedia.org For instance, in vitro studies have shown that levonorgestrel is a less potent inhibitor of CYP2C19 and CYP3A4 compared to other progestins. nih.gov

Reduction of the A-ring of the steroid structure is a major metabolic route for levonorgestrel. nih.govnih.gov This leads to the formation of dihydro- and tetrahydro- metabolites. nih.gov Significant levels of both conjugated and unconjugated 3α, 5β-tetrahydrolevonorgestrel are found in plasma. nih.govfda.gove-lactancia.org Smaller quantities of 3α, 5α-tetrahydrolevonorgestrel are also formed. nih.govdrugbank.come-lactancia.org In vitro studies have shown that levonorgestrel can be converted to 5α-dihydrolevonorgestrel and 3α,5α-tetrahydrolevonorgestrel. nih.govdrugbank.com

Major Metabolites of Levonorgestrel

| Metabolite Class | Specific Metabolites |

| Conjugates | Sulfate conjugates, Glucuronide conjugates nih.govdrugbank.come-lactancia.org |

| Hydroxylated Metabolites | 16β-hydroxylevonorgestrel, 2α-hydroxylevonorgestrel nih.govdrugbank.comnih.gov |

| Tetrahydro Metabolites | 3α, 5β-tetrahydrolevonorgestrel, 3α, 5α-tetrahydrolevonorgestrel, 5α-dihydrolevonorgestrel nih.govdrugbank.comdrugbank.com |

Distribution and Protein Binding Characteristics of Levonorgestrel

Following administration, Levonorgestrel is distributed extensively throughout the body tissues. nih.gov The apparent volume of distribution is approximately 1.8 L/kg. nih.govdrugs.comfda.gov Levonorgestrel exhibits a high degree of binding to plasma proteins, with approximately 97.5% to 99% of the circulating drug being protein-bound. nih.govdrugs.comdrugbank.com This binding is primarily to sex hormone-binding globulin (SHBG) and to a lesser extent, to serum albumin. nih.govdrugs.comfda.gov

Binding to Sex Hormone-Binding Globulin (SHBG) and Albumin

The plasma protein binding of Levonorgestrel is a critical determinant of its pharmacokinetic profile. Approximately 98% of Levonorgestrel is bound to plasma proteins, with about 50% bound to albumin and 48% to sex hormone-binding globulin (SHBG). wikipedia.org In another study, it was found that after a single dose, 55.0% of Levonorgestrel was bound to SHBG and 43.6% to albumin, leaving a free fraction of 1.4%. nih.gov The high affinity of Levonorgestrel for SHBG plays a significant role in its pharmacokinetics. nih.gov

| Plasma Protein | Percentage of Bound Levonorgestrel (Source 1) | Percentage of Bound Levonorgestrel (Source 5) |

|---|---|---|

| Albumin | 50% | 43.6% |

| Sex Hormone-Binding Globulin (SHBG) | 48% | 55.0% |

| Free Fraction | Not Specified | 1.4% |

Factors Influencing Binding Affinity and Free Fraction (e.g., presence of Ethinyl Estradiol (B170435), Body Mass Index)

Several factors can influence the binding affinity and the free fraction of Levonorgestrel. The co-administration of Ethinyl Estradiol, for instance, can lead to an increase in SHBG levels, which in turn affects the protein binding of Levonorgestrel. nih.govnih.gov One study observed that at the end of the first cycle of a combined oral contraceptive, the fraction of Levonorgestrel bound to SHBG increased to 69.4%, while the albumin-bound fraction decreased to 30.0%, and the free fraction was reduced to 1.0%. nih.gov

Body Mass Index (BMI) also appears to influence the pharmacokinetics of Levonorgestrel. In obese women (BMI ≥ 30 kg/m ²), a decrease in both total and unbound Levonorgestrel exposure has been observed compared to women with a normal BMI. nih.govproquest.com However, the relative impact of drug-drug interactions on Levonorgestrel exposure was found to be similar between both groups. nih.govproquest.com Levonorgestrel itself can have an inhibitory effect on SHBG, leading to a decrease in SHBG concentrations and a subsequent increase in the free Levonorgestrel index. drugbank.comnih.gov

Elimination and Clearance Mechanisms

The elimination of Levonorgestrel occurs after extensive metabolism in the liver. wikipedia.org The primary metabolic pathways include reduction, hydroxylation, and conjugation (specifically glucuronidation and sulfation). wikipedia.org The resulting metabolites are then excreted from the body. Approximately 45% of Levonorgestrel and its metabolites are eliminated in the urine, while around 32% are excreted in the feces, predominantly as glucuronide conjugates. nih.govfda.govnih.gov The elimination half-life of Levonorgestrel is reported to be between 24 to 32 hours, although a wider range has been observed in some studies. wikipedia.org

Clearance of Levonorgestrel can vary between individuals. In healthy women with a normal BMI, the clearance was found to be 4.8 L/h, while in obese patients, it ranged from 7.70 to 8.51 L/h after a single 1.5 mg dose. drugbank.com Another study reported a mean clearance of 7.06 L/h after a 0.75 mg dose. drugbank.com

Pharmacokinetic Modeling Approaches

Pharmacokinetic models are valuable tools for understanding and predicting the behavior of drugs like Levonorgestrel in the body. These models can help in assessing the impact of various factors on drug exposure and in optimizing dosing strategies.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling has been employed to evaluate the pharmacokinetics of Levonorgestrel. nih.govnih.govnih.gov These models integrate physiological and drug-specific information to simulate the absorption, distribution, metabolism, and excretion of the drug. proquest.com PBPK models have been developed to account for the influence of factors such as BMI and co-administered drugs like Ethinyl Estradiol on Levonorgestrel's binding to SHBG. nih.govproquest.com Such models have been used to predict the impact of drug-drug interactions on systemic Levonorgestrel exposure. nih.govproquest.comoup.comconsensus.app For instance, a PBPK model was used to simulate the effect of CYP3A4 inducers on Levonorgestrel exposure. nih.gov

Animal Models in Pharmacokinetic Research of this compound

Animal models are fundamental in the preclinical assessment of drug candidates, providing essential data on the pharmacokinetic profile of a compound before human trials. In the study of levonorgestrel, the active metabolite of this compound, various animal models have been employed to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These models, primarily involving rabbits and murine species, help in elucidating the kinetic parameters that are crucial for predicting the substance's behavior in humans.

Rabbit Models for Levonorgestrel Pharmacokinetics

In one key study, female rabbits were administered an intravenous bolus of radiolabeled ³H-levonorgestrel. The subsequent decline in plasma radioactivity from unchanged levonorgestrel was found to follow a triexponential pattern. nih.gov This pattern indicates that the drug's pharmacokinetics are best described by a three-compartment open model. The analysis yielded half-lives for three distinct phases—pi, alpha, and beta—which correspond to the shallow peripheral, deep peripheral, and terminal elimination compartments, respectively. These half-life values were in close agreement with those reported in human studies. nih.gov

Furthermore, when expressed per unit of body weight, the metabolic clearance rate (MCR) and the volume of distribution of levonorgestrel in rabbits were comparable to the values reported in women. nih.gov

Another study involving female rabbits explored the impact of undernutrition on levonorgestrel pharmacokinetics by comparing a group fed a restricted diet to a control group with unrestricted food access. nih.gov The research found significant alterations in pharmacokinetic parameters in the undernourished group. nih.gov

Table 1: Effect of Food Restriction on Levonorgestrel Pharmacokinetic Parameters in Rabbits

| Parameter | Ad Libitum Diet (Group A) | 50% Restricted Diet (Group B) | Significance |

| Metabolic Clearance Rate (MCR) | Lower | Significantly Increased | P < 0.05 |

| Half-life (t½ π) | Shorter | Significantly Increased | P < 0.05 |

| Elimination Half-life | Longer | Decreased | P < 0.05 |

| Urinary Excretion (5 days) | Baseline | Slightly Increased | Not specified |

Data sourced from a study on the effect of food restriction on levonorgestrel pharmacokinetics in rabbits. nih.gov

Murine Models for Pharmacokinetic Studies

Murine models, particularly rats, are also extensively used in pharmacokinetic research due to their physiological similarities to humans, which are crucial for predicting drug responses. mdpi.com Studies involving levonorgestrel in rats have provided valuable data on its kinetic properties.

Research in adult female rats, following an intravenous bolus of levonorgestrel, showed that a tri-exponential equation provided a better fit for the serum concentration data than a two-compartment model, similar to findings in humans and rabbits. nih.gov This study calculated the half-lives for the three phases of distribution and elimination. nih.gov

Table 2: Pharmacokinetic Half-Lives of Levonorgestrel in Female Rats

| Pharmacokinetic Phase | Half-Life |

| Alpha (α) Phase | 10.1 minutes |

| Beta (β) Phase | 42.7 minutes |

| Gamma (γ) Phase | 23.1 hours |

These phases represent the initial rapid distribution, a slower distribution phase, and the terminal elimination phase, respectively. nih.gov

Further studies in Sprague-Dawley rats have also contributed to understanding the nonclinical pharmacokinetics of levonorgestrel. nih.gov Research has shown that levonorgestrel exposure, as measured by the area under the curve (AUC), is dose-proportional in rats. nih.gov When comparing a 30 µg intravenous dose to a 60 µg dose, the AUC was approximately two-fold higher for the larger dose. nih.gov The bioavailability of subcutaneously administered levonorgestrel in rats was determined to be 90.3%. nih.gov The clearance rate of levonorgestrel in rats was found to be in the range of 0.985 to 1.45 L/hr. nih.gov

Relevance and Applicability of Preclinical Pharmacokinetic Models in Simulating Human Pharmacokinetics

Preclinical pharmacokinetic models are indispensable for predicting a drug's behavior in humans and reducing the rate of failure in drug development due to inappropriate pharmacokinetics. researchgate.net Both rabbit and rat models have demonstrated significant relevance in simulating the human pharmacokinetics of levonorgestrel.

The rabbit model has been shown to closely mimic the pharmacokinetic trends seen in women, particularly in terms of metabolic clearance rate and volume of distribution on a weight-adjusted basis. nih.gov This makes it a strong candidate for studying external influences on drug metabolism. nih.gov

The rat model has also been shown to be highly relevant. One study explicitly noted that the half-life values for the different pharmacokinetic phases in the rat were closer to those reported for women than the half-lives reported in the rabbit model. nih.gov This suggests that rats may offer a more accurate estimation of the drug's persistence in the body.

The successful prediction of human pharmacokinetics often involves integrating data from these preclinical models into more complex systems, such as physiologically based pharmacokinetic (PBPK) models. nih.govfrontiersin.org These PBPK models use physiological data from animals and in vitro metabolic data to simulate the drug's disposition in humans, helping to bridge the gap between preclinical findings and clinical outcomes. nih.gov The data gathered from rabbit and murine studies on levonorgestrel provide the essential foundation for building and refining such predictive models. frontiersin.org

Advanced Drug Delivery System Research for Levonorgestrel Butyrate

Development of Long-Acting Injectable Formulations

The development of long-acting injectable formulations of levonorgestrel (B1675169) butanoate has been a significant area of research since the 1980s, driven by the World Health Organization (WHO). cancer.govnih.gov The goal has been to create a contraceptive that can be administered infrequently, thereby improving user compliance and effectiveness. These formulations are typically aqueous suspensions for intramuscular injection. nih.govwikipedia.org

A new formulation of LB has been developed by CONRAD and the National Institute of Child Health and Human Development (NICHD) that includes stabilizing agents to prevent aggregation and maintain stable particle sizes over time. nih.gov This development aims to produce a product with an extended duration of action, potentially exceeding four months. nih.gov

The sustained release of levonorgestrel butanoate from injectable formulations is intricately linked to its physicochemical properties and the design of the delivery vehicle. The formulation of LB as a sterile aqueous depot suspension is a key aspect of its long-acting nature. google.com The particle size of the non-aggregated LB particles is a critical parameter in controlling the duration of action. An improved formulation specifies a median particle size in the range of 5 to 50 micrometers. google.com

The butanoate ester of levonorgestrel extends the half-life of the drug, and when formulated as an aqueous suspension, it can be injected intramuscularly to form a depot. nih.govresearchgate.net From this depot, the drug is slowly released into the systemic circulation. The rate of release is influenced by the crystal size of the compound within the aqueous suspension. nih.gov Earlier studies by the WHO demonstrated a clear dose-response relationship with different doses of LB, indicating that the formulation's characteristics directly impact its pharmacokinetic profile. nih.govresearchgate.net

Table 1: Early Research on Levonorgestrel Butanoate Aqueous Suspension Formulations by WHO

Dose of LB Observed Duration of Action (Return to Ovulation) 12.5 mg 105 days 25 mg 231 days 50 mg 265 days

This table is based on data from early studies by the World Health Organization, showing a dose-dependent duration of action for levonorgestrel butanoate aqueous suspensions. nih.govresearchgate.net

A significant challenge in the development of levonorgestrel butanoate injectables has been the physical instability of the formulation, specifically the tendency of the suspended particles to aggregate over time. nih.govgoogle.com This aggregation can lead to a loss of product stability and reproducibility of clinical batches, potentially altering the drug's release profile and efficacy. nih.govgoogle.com

To address this, newer formulations have been developed that incorporate stabilizing agents. nih.gov These agents are designed to prevent the aggregation of LB particles, ensuring that the suspension maintains a stable and consistent particle size distribution over an extended period. nih.gov This improved stability is crucial for the large-scale manufacturing and clinical reliability of the injectable contraceptive. cancer.govnih.gov The development of a stable formulation of LB that overcomes these aggregation and physical instability issues is a key innovation in this field. google.comgoogle.com

In the development of long-acting injectable contraceptives, the choice of vehicle is a critical determinant of the drug's release characteristics and duration of action. For levonorgestrel esters, research has shown that aqueous suspensions generally provide a longer duration of activity compared to oily solutions. wikipedia.org

A single intramuscular injection of an aqueous suspension of 5 or 10 mg of levonorgestrel butanoate has been shown to have a duration of 3 months, while a 50 mg injection can last for 6 months. wikipedia.org This prolonged effect is attributed to the slow dissolution of the crystalline drug particles from the intramuscular depot site. In contrast, oil-based solutions may allow for more rapid diffusion of the drug away from the injection site, leading to a shorter duration of action. The sustained release from an aqueous suspension is a key factor in achieving the desired long-acting contraceptive effect. nih.govwikipedia.org

Implantable Drug Delivery Systems and Release Kinetics

Implantable drug delivery systems offer another avenue for the long-term, controlled release of levonorgestrel, which is relevant to its butyrate (B1204436) analogue. These systems often utilize biodegradable polymers to create a matrix that encapsulates the drug and releases it at a predetermined rate. researchgate.net

One approach involves loading levonorgestrel into biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres. researchgate.net These microspheres can then be compressed into tablets and coated with a slowly degrading polymer like polycaprolactone (B3415563) (PCL) to further prolong the drug release. researchgate.net This design aims to overcome issues such as burst release and unsteady plasma concentrations. researchgate.net In vitro studies of such LNG-PLGA-PCL implants have demonstrated a continuous and steady release of levonorgestrel for 90 days. researchgate.net The release profile for these coated implants has been shown to follow zero-order release kinetics, which is ideal for maintaining consistent therapeutic drug levels. researchgate.net

The release kinetics from such implantable systems can be modeled to predict their long-term performance. For levonorgestrel implants, first-order and biexponential release models have been shown to fit observed data well. nih.gov These models can help in optimizing the design of implants to achieve the desired release profile and duration of action. nih.gov

Table 2: Release Kinetics Models for Levonorgestrel Implants

Release Model Adjusted R-squared (R²) Value Key Characteristics First-order release 0.9170 Release rate is proportional to the amount of drug remaining in the implant. Biexponential release 0.9113 Characterized by an initial faster release phase followed by a slower, sustained release phase.

This table summarizes the goodness of fit for two release kinetic models used to describe levonorgestrel release from subcutaneous implants, based on clinical trial data analysis. nih.gov

Novel Delivery Approaches for Levonorgestrel (Relevant to Butyrate Analogues)

Novel delivery approaches for levonorgestrel are highly relevant to its butyrate analogues, as they share the same parent compound and similar requirements for sustained release. These approaches often involve the use of advanced biomaterials to create sophisticated controlled-release systems.

A variety of biodegradable polymeric biomaterials have been investigated for the controlled release of levonorgestrel. These materials offer the advantage of being biocompatible and degrading into non-toxic products that are eliminated by the body, thus avoiding the need for surgical removal of the delivery system. researchgate.net

Injectable in-situ forming depot (ISD) systems are a promising approach. nih.gov These systems consist of a solution of a biodegradable polymer, such as PLGA or polylactic acid (PLA), and the drug dissolved in a water-miscible organic solvent. nih.gov Upon injection, the solvent diffuses away, and the polymer precipitates, forming a solid or semi-solid depot that entraps the drug and releases it slowly over time. nih.gov

Microsphere technology has also been extensively studied for the long-acting delivery of levonorgestrel. nih.govnih.gov Biodegradable polymers like PCL and PLGA are used to create microspheres that encapsulate the drug. nih.govnih.gov The release of levonorgestrel from these microspheres can be modulated by factors such as the polymer's molecular weight, the particle size of the microspheres, and the drug loading concentration. nih.gov The release mechanism is typically diffusion-controlled, often exhibiting a biphasic pattern with an initial burst release followed by a sustained, zero-order release. nih.gov

Table 3: Polymeric Biomaterials in Levonorgestrel Controlled Release Systems

Polymer Delivery System Key Features Poly(ε-caprolactone) (PCL) Microspheres, Implants Slowly biodegradable, hydrophobic, provides zero-order release kinetics. cancer.gov Poly(lactic-co-glycolic acid) (PLGA) Microspheres, In-situ forming depots, Implants Biodegradable, widely used in FDA-approved products, tunable degradation rate. [2, 18, 19] Polylactic acid (PLA) Microneedles, In-situ forming depots Biocompatible, good mechanical properties, suitable for long-term sustained release. [2, 19]

This table provides an overview of common polymeric biomaterials used in the development of controlled-release drug delivery systems for levonorgestrel.

Liposomal and Nanosuspension Formulations

While specific research on liposomal and nanosuspension formulations of levonorgestrel butyrate is not extensively documented in publicly available literature, significant research has been conducted on its parent compound, levonorgestrel. These studies provide a strong indication of the potential for such advanced formulations.

Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophobic and hydrophilic drugs, offering a versatile platform for drug delivery. mdpi.comnih.gov Research into proliposomal systems for the transdermal delivery of levonorgestrel has demonstrated the potential of these carriers. nih.gov Similarly, studies on proniosome-based transdermal patches have shown effective contraception in preclinical models, indicating the utility of vesicular systems in delivering levonorgestrel.

Nanosuspensions, which are colloidal dispersions of pure drug particles, are another avenue for improving the delivery of poorly soluble compounds like levonorgestrel and its esters. By reducing the particle size to the nanometer range, the surface area for dissolution increases, which can enhance bioavailability.

Bioadhesive Systems for Targeted Delivery

Specific studies on bioadhesive systems for this compound are not prominent in the available scientific literature. However, the principles of bioadhesion offer a promising strategy for the targeted and localized delivery of progestins. Bioadhesive systems utilize natural or synthetic polymers that adhere to mucosal surfaces in the body. routledge.comresearchgate.net This adhesion increases the residence time of the drug formulation at the site of application, allowing for enhanced local absorption and sustained drug release. researchgate.net The success of such systems is dependent on polymer-related properties, including molecular weight, chain flexibility, and hydration. researchgate.net For a compound like this compound, a bioadhesive formulation could theoretically be designed for vaginal or intrauterine application, providing sustained local delivery to target tissues while minimizing systemic exposure.

Frameless Fibrous Delivery Systems for Intrauterine Administration

A significant advancement in intrauterine drug delivery is the development of frameless fibrous systems for levonorgestrel. Unlike traditional T-shaped intrauterine systems (IUS), which have a rigid plastic frame, the frameless system consists of a flexible fibrous delivery vehicle. This design innovation aims to improve the compatibility between the device and the uterine cavity.

The frameless design is intended to reduce complications such as uterine pain, bleeding, and expulsion that can be caused by a mismatch between the size and shape of a rigid IUS and the patient's uterus. By being completely flexible, the fibrous system can conform to uterine cavities of various sizes and shapes. The system is typically anchored to the uterine fundus to prevent expulsion. Clinical experience with frameless levonorgestrel-releasing systems has shown high rates of tolerance and continuation among users.

| Feature | Frameless Fibrous IUS (Levonorgestrel) | Traditional Framed IUS (Levonorgestrel) |

|---|---|---|

| Structure | Flexible, fibrous thread containing the drug | Rigid T-shaped plastic frame with a drug reservoir |

| Uterine Compatibility | Adapts to the size and shape of the uterine cavity | Potential for spatial incompatibility, leading to pain or expulsion |

| Retention Mechanism | Anchored to the uterine fundus | Relies on the T-shape to remain in place |

| Common Side Effects | Designed to minimize frame-related pain and bleeding | Can be associated with cramping, pain, and higher expulsion rates |

Mechanisms of Sustained Release from Formulations

The primary mechanism for the sustained release of the active agent from this compound is its function as a prodrug. This compound itself is inactive and is designed to undergo slow hydrolysis in the body, which cleaves the butanoate ester and releases the active parent drug, levonorgestrel. cancer.govnih.govwikipedia.org This controlled chemical conversion provides a prolonged therapeutic effect.

The formulation of this compound as a long-acting injectable further controls its release profile. It has been developed as an aqueous suspension for intramuscular or subcutaneous injection. cancer.govnih.gov The sustained release from such a depot formulation is governed by several factors:

Dissolution of Drug Particles : The rate at which the solid particles of this compound dissolve in the interstitial fluid at the injection site is a key rate-limiting step.

Prodrug Hydrolysis : The subsequent enzymatic or chemical hydrolysis of the dissolved ester to release levonorgestrel.

Diffusion : The diffusion of the dissolved prodrug and the active drug away from the injection site into the systemic circulation.

Early formulations of injectable this compound faced challenges with particle aggregation, which affected stability and the reproducibility of its release profile. nih.gov Newer formulations have been developed with stabilizing agents to maintain a consistent particle size distribution, ensuring a more predictable and stable release over several months. cancer.govnih.govgoogle.com

In addition to aqueous suspensions, research into other sustained-release injectable systems for levonorgestrel provides insight into alternative mechanisms. These include biodegradable polymer-based systems like in-situ forming depots (ISD) and microspheres. nih.govdntb.gov.ua In these systems, the drug is encapsulated within a polymer matrix. The release is then controlled by:

Drug Diffusion : The movement of the drug through the polymer matrix.

Polymer Degradation : The gradual erosion or degradation of the polymer, which releases the entrapped drug over time. nih.gov

The characteristics of the polymer, such as its inherent viscosity and the drug loading within the formulation, significantly influence the release kinetics from these advanced systems. nih.gov

| Parameter | Influence on Sustained Release |

|---|---|

| Drug Particle Size (in suspensions) | Smaller particles have a larger surface area, which can increase the rate of dissolution. |

| Prodrug Hydrolysis Rate | The intrinsic rate of ester cleavage to the active levonorgestrel determines the ultimate rate of drug activation. |

| Polymer Type & Viscosity (in depots) | Higher viscosity and certain polymer compositions can slow the diffusion of the drug and the degradation of the matrix, prolonging release. nih.gov |

| Drug Loading | The concentration of the drug within the formulation can affect the release kinetics. nih.gov |

Q & A

Q. What experimental methodologies are recommended for determining the polymorphic purity of levonorgestrel butyrate in pharmaceutical formulations?

Polymorphic purity can be assessed using powder X-ray diffraction (PXRD) . Key steps include:

- Preparing standard samples of the target crystal form (e.g., γ-form) with confirmed 100% purity via single-crystal X-ray diffractometry.

- Analyzing characteristic diffraction peaks (e.g., 2θ angles) and correlating intensity with concentration using calibration curves.

- Validating the method with statistical analysis of peak intensity variations across replicate samples .

Q. How should researchers design studies to compare the contraceptive efficacy of this compound with other progestins?

- Use randomized controlled trials (RCTs) with ovulation inhibition as a primary endpoint.

- Standardize dosing regimens (e.g., single vs. multiple administrations) and employ hormonal assays (e.g., serum progesterone levels) to confirm ovulation suppression.

- Include sensitivity analyses to address missing data, such as imputing outcomes under extreme scenarios (e.g., all lost participants in one arm experiencing events) .

Q. What are the best practices for resolving contradictions in reported mechanisms of action (MoA) of this compound?

- Conduct systematic reviews of preclinical and clinical studies, prioritizing studies with direct hormonal measurements (e.g., luteinizing hormone assays).

- Use in vitro models (e.g., ovarian follicle cultures) to isolate pre- vs. post-fertilization effects.

- Critically evaluate package inserts against peer-reviewed evidence to address misconceptions (e.g., implantation inhibition claims lacking empirical support) .

Advanced Research Questions

Q. How can researchers characterize the environmental persistence and by-products of this compound in wastewater?

- Apply high-resolution effect-directed analysis (EDA) coupled with liquid chromatography–mass spectrometry (LC-MS).

- Fractionate water samples to isolate bioactive compounds and compare retention times with reference standards (e.g., cyproterone acetate).

- Quantify trace concentrations (< method reporting limits) using targeted analysis and cross-reference historical detection data from influent/effluent studies .

Q. What advanced structural analysis techniques elucidate the conformational flexibility of this compound’s steroid nucleus?

- Perform X-ray crystallography to resolve intramolecular interactions influenced by ester chains at position 16.

- Compare molecular models of this compound with its propionate and pentanoate analogs to identify conformational transmission phenomena.

- Analyze ester chain orientation (e.g., butyrate’s unexpected conformation) and its impact on enzymatic hydrolysis rates in vivo .

Q. How can integrated population pharmacokinetic (popPK) models improve understanding of systemic exposure variability across levonorgestrel formulations?

- Develop popPK models using data from multiple administration routes (e.g., intrauterine systems, oral tablets).

- Incorporate covariates like body mass index (BMI) and hepatic function, even if formal impairment studies are lacking.

- Validate models against clinical outcomes (e.g., ovulation suppression rates) to link exposure thresholds to efficacy .

Q. What methodologies address conflicting data on levonorgestrel’s anti-androgenic activity in complex matrices like wastewater?

- Use bioassay-guided fractionation to separate androgenic and anti-androgenic compounds co-eluting in the same retention window.

- Validate findings with target analysis (e.g., LC-MS/MS) and adjust for matrix effects (e.g., influent vs. effluent concentration normalization).

- Reference known anti-androgenic progestins (e.g., cyproterone acetate) as comparators .

Methodological Considerations

- Data Contradiction Analysis : Prioritize meta-analyses with subgroup analyses (e.g., by region or population) and sensitivity testing to assess robustness .

- Ethical and Reproducibility Standards : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization and supplementary data) .

- Environmental Impact Studies : Combine ecological sampling with computational modeling to predict long-term effects of low-dose exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.